molecular formula C7H11NO B12959673 (S)-2,2-Dimethyl-3-(oxiran-2-yl)propanenitrile

(S)-2,2-Dimethyl-3-(oxiran-2-yl)propanenitrile

Cat. No.: B12959673
M. Wt: 125.17 g/mol
InChI Key: OJIIVCJYDVIJJI-LURJTMIESA-N
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Description

(S)-2,2-Dimethyl-3-(oxiran-2-yl)propanenitrile is a chiral epoxide compound that features both an oxirane ring and a nitrile group. This bifunctional nature makes it a valuable intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a versatile building block in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-2,2-Dimethyl-3-(oxiran-2-yl)propanenitrile can be synthesized through the Darzens reaction, which involves the condensation of carbonyl compounds with haloacetonitriles in the presence of a base . This reaction typically proceeds under mild conditions and provides good yields of the desired epoxide.

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and high throughput. The reaction conditions are optimized to maximize yield and minimize by-products, making the process both efficient and cost-effective .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of (S)-2,2-Dimethyl-3-(oxiran-2-yl)propanenitrile involves its ability to undergo nucleophilic ring-opening reactions, which can lead to the formation of various biologically active compounds. The oxirane ring is highly strained, making it susceptible to nucleophilic attack, while the nitrile group can participate in further chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2,2-Dimethyl-3-(oxiran-2-yl)propanenitrile is unique due to its combination of an oxirane ring and a nitrile group, which provides a versatile platform for a wide range of chemical reactions. This bifunctional nature distinguishes it from other similar compounds and enhances its utility in synthetic chemistry .

Properties

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

2,2-dimethyl-3-[(2S)-oxiran-2-yl]propanenitrile

InChI

InChI=1S/C7H11NO/c1-7(2,5-8)3-6-4-9-6/h6H,3-4H2,1-2H3/t6-/m0/s1

InChI Key

OJIIVCJYDVIJJI-LURJTMIESA-N

Isomeric SMILES

CC(C)(C[C@H]1CO1)C#N

Canonical SMILES

CC(C)(CC1CO1)C#N

Origin of Product

United States

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